molecular formula C8H11ClN2 B1401377 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride CAS No. 1416352-01-6

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B1401377
CAS No.: 1416352-01-6
M. Wt: 170.64 g/mol
InChI Key: BWTPLJQRMBYYDL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic organic compound with the molecular formula C8H10N2·HCl. It is a derivative of naphthyridine, characterized by the presence of a tetrahydro ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting NAMPT, this compound can modulate NAD+ levels, which are crucial for cellular metabolism and energy production. Additionally, this compound interacts with Cbl-b, a ubiquitin ligase that regulates immune responses and cell signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating NAD+ levels and disrupting cellular metabolism. Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth. This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. By binding to the active site of nicotinamide phosphoribosyltransferase (NAMPT), this compound inhibits the enzyme’s activity, leading to a decrease in NAD+ levels. This reduction in NAD+ levels affects various cellular processes, including energy production, DNA repair, and cell survival. Additionally, this compound can modulate the activity of Cbl-b, thereby influencing immune responses and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit NAMPT activity and modulate NAD+ levels without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with nicotinamide phosphoribosyltransferase (NAMPT). By inhibiting NAMPT, this compound affects the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting various cellular processes, including energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, such as organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins may influence the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The activity and function of this compound may be modulated by its localization within these subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the reduction of 2,6-naphthyridine using sodium borohydride (NaBH4) in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is unique due to its tetrahydro ring structure, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-3-9-6-8-2-4-10-5-7(1)8;/h1,3,6,10H,2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTPLJQRMBYYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416352-01-6
Record name 2,6-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416352-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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